Spectroscopic Data of (1-Ethoxyvinyl)benzene: A Technical Guide
Spectroscopic Data of (1-Ethoxyvinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1-Ethoxyvinyl)benzene (also known as Ethyl 1-phenylvinyl ether), CAS Number 6230-62-2. Due to the limited availability of published experimental spectra for this specific compound in public databases, this guide presents a combination of available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally similar compounds, providing a reliable reference for researchers.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for (1-Ethoxyvinyl)benzene.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (Vinyl) | 4.2 - 4.5 | Doublet of Doublets (dd) | geminal: ~1.5, cis: ~6.5 |
| H-b (Vinyl) | 4.6 - 4.9 | Doublet of Doublets (dd) | geminal: ~1.5, trans: ~14.0 |
| H-c (Aromatic) | 7.2 - 7.5 | Multiplet (m) | - |
| H-d (Methylene) | 3.8 - 4.1 | Quartet (q) | ~7.0 |
| H-e (Methyl) | 1.3 - 1.5 | Triplet (t) | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Quaternary Vinyl) | 155 - 160 |
| C-2 (Terminal Vinyl) | 85 - 90 |
| C-3 (Aromatic - ipso) | 130 - 135 |
| C-4 (Aromatic - ortho/meta) | 125 - 130 |
| C-5 (Aromatic - para) | 120 - 125 |
| C-6 (Methylene) | 60 - 65 |
| C-7 (Methyl) | 14 - 16 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Alkene =C-H Stretch | 3080 - 3020 | Medium |
| Alkyl C-H Stretch | 2980 - 2850 | Medium to Strong |
| C=C Stretch (Vinyl) | 1650 - 1630 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O-C Stretch (Ether) | 1250 - 1050 | Strong |
| =C-H Bend (Out-of-plane) | 990 - 890 | Strong |
| Aromatic C-H Bend (Out-of-plane) | 770 - 730 and 710 - 690 | Strong |
Table 4: Experimental Mass Spectrometry (GC-MS) Data
The mass spectrum of (1-Ethoxyvinyl)benzene is characterized by its molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - CH₃]⁺ |
| 120 | High | [M - C₂H₄]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of (1-Ethoxyvinyl)benzene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
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Sample Preparation: As (1-Ethoxyvinyl)benzene is a liquid, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹.
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Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
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Sample Introduction and Separation (GC-MS): A dilute solution of (1-Ethoxyvinyl)benzene in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC). The GC is equipped with a capillary column (e.g., a non-polar OV-101 or similar). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a higher temperature (e.g., 220°C) to ensure separation from any impurities. Helium is typically used as the carrier gas.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like (1-Ethoxyvinyl)benzene.
Caption: Workflow for Spectroscopic Analysis.
